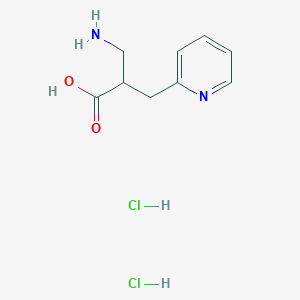3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
CAS No.: 1303889-59-9
Cat. No.: VC3375668
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1303889-59-9 |
|---|---|
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.12 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-pyridin-2-ylpropanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H |
| Standard InChI Key | QPPYPAMEXMYCSD-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CC(CN)C(=O)O.Cl.Cl |
| Canonical SMILES | C1=CC=NC(=C1)CC(CN)C(=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Identification Parameters
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride is characterized by specific identification parameters that enable precise chemical referencing in scientific literature and databases:
| Parameter | Value |
|---|---|
| CAS Number | 1303889-59-9 |
| Molecular Formula | C9H14Cl2N2O2 |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 2-(2-pyridinylmethyl)-beta-alanine dihydrochloride |
| InChI Code | 1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H |
| InChI Key | QPPYPAMEXMYCSD-UHFFFAOYSA-N |
The compound is also known by alternative names including "2-(2-pyridinylmethyl)-beta-alanine dihydrochloride" in scientific literature, emphasizing its relationship to beta-alanine derivatives .
Structural Characteristics
The molecule possesses several key structural elements that define its chemical behavior:
-
A pyridine ring with the nitrogen atom at the 2-position
-
A methylene bridge (-CH2-) connecting the pyridine ring to the amino acid backbone
-
A primary amino group (-NH2) at the 3-position of the propanoic acid chain
-
A carboxylic acid group (-COOH)
-
Two hydrochloride counterions forming the dihydrochloride salt
This structural arrangement creates a molecule with multiple functional groups and reactive centers, contributing to its versatility in chemical reactions and potential biological interactions .
Physical and Chemical Properties
Physical Properties
The physical characteristics of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride influence its handling, storage, and application in research settings:
| Property | Description |
|---|---|
| Physical Form | Powder |
| Storage Temperature | Room temperature (RT) |
| Purity | Commercial samples typically available at ≥95% |
| Shipping Temperature | Normal |
The compound is typically supplied as a powder that can be stored at room temperature, facilitating its use in standard laboratory environments .
Chemical Properties
The chemical reactivity of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride is largely determined by its functional groups:
-
The primary amine group can participate in numerous reactions including nucleophilic substitution, reductive amination, and acylation
-
The carboxylic acid moiety enables esterification, amide formation, and decarboxylation under appropriate conditions
-
The pyridine ring can coordinate with metal ions through its nitrogen atom and participate in electrophilic aromatic substitution reactions
The dihydrochloride salt form enhances the compound's water solubility compared to the free base, making it more suitable for aqueous applications and biological testing .
| Safety Parameter | Classification/Recommendation |
|---|---|
| Pictograms | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
These hazard statements indicate that the compound:
-
Is harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
Applications and Research Significance
Chemical Research
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride serves as a valuable intermediate in organic synthesis, particularly for generating more complex molecules containing both pyridine and amino acid motifs. Its functional group diversity allows for selective transformations and derivatization pathways in the development of novel compounds.
Pharmaceutical Applications
In medicinal chemistry, this compound and its derivatives have potential applications in pharmaceutical research. The pyridine moiety can participate in hydrogen bonding and other interactions with biological targets, while the amino acid portion provides opportunities for incorporation into peptide-based drug candidates.
Biochemical Studies
The compound may function as a biochemical probe for investigating enzymatic pathways, particularly those involving amino acid metabolism or pyridine-sensitive biological processes. Its structural features make it potentially relevant for neurological studies, given the importance of both pyridine derivatives and amino acids in neurotransmission pathways.
Comparative Analysis with Related Compounds
Positional Isomers
The chemical and biological properties of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride can be compared with structural isomers featuring different pyridine nitrogen positions:
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| 3-amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride | Pyridine nitrogen at 2-position | 1303889-59-9 |
| 3-amino-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride | Pyridine nitrogen at 4-position | 2580241-65-0 |
| 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride | Pyridine nitrogen at 3-position; alcohol instead of acid | 1795274-98-4 |
These positional isomers exhibit different electronic properties and hydrogen bonding capabilities, influencing their chemical reactivity and potential biological interactions .
Functional Group Variations
Related compounds with variations in functional groups demonstrate how structural modifications affect properties and applications:
-
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate: Methylation of the carboxylic acid group creates an ester with different solubility and reactivity profiles
-
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride: Variation in the positioning of the amino group results in different chemical properties
These structural variations yield compounds with distinct chemical characteristics and potential applications in different research contexts.
Future Research Directions
The unique structural features of 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride suggest several promising avenues for future research:
Synthetic Methodology Development
Opportunities exist for developing improved synthetic approaches to access this compound and its derivatives with higher efficiency and environmental sustainability. Novel catalytic methods could enable more selective transformations and broader structural diversity.
Biological Activity Investigation
Further research could explore potential biological activities of this compound and its derivatives, particularly in neurological pathways given the presence of the pyridine moiety. Structure-activity relationship studies could identify optimized derivatives with enhanced properties for specific biological targets.
Material Science Applications
The compound's ability to coordinate with metals through the pyridine nitrogen and interact through multiple functional groups suggests potential applications in material science, including the development of coordination polymers or functionalized materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume